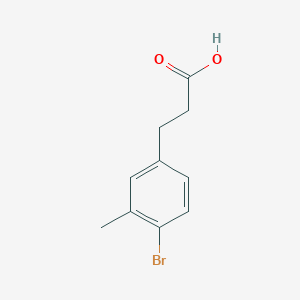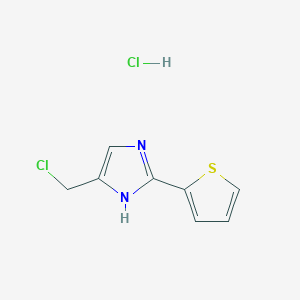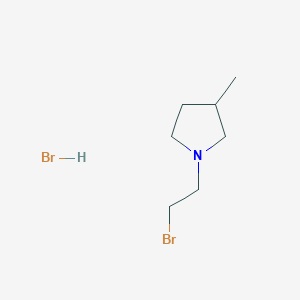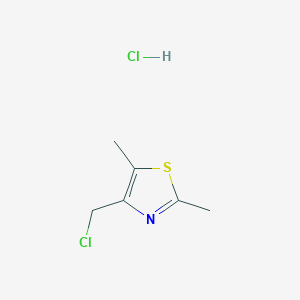
3-アミノ酪酸ベンジルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-aminobutanoate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in various chemical reactions and has shown promise in several fields of research.
科学的研究の応用
Benzyl 3-aminobutanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used in the synthesis of β-amino acids and derivatives, which are important in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It has potential therapeutic applications, particularly in drug synthesis and development.
Industry: The compound is used in polymer chemistry and other industrial applications due to its reactivity and versatility.
作用機序
Mode of Action
These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
. These reactions can have downstream effects on various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3-aminobutanoate hydrochloride typically involves the Michael addition of benzylamine to α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, or methyl acrylate. This reaction is often carried out under microwave irradiation in methanol, which significantly reduces reaction time and increases yield and purity . The reaction conditions usually involve a monomode microwave apparatus, with the reactions performed in either sealed vessels or conventional round bottom flasks equipped with condensers .
Industrial Production Methods: While specific industrial production methods for Benzyl 3-aminobutanoate hydrochloride are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of microwave irradiation in industrial settings can enhance reaction efficiency and product quality, making it a viable method for large-scale production.
化学反応の分析
Types of Reactions: Benzyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, where the carbon atom attached to the aromatic ring is highly reactive.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: The major product is benzoic acid.
Substitution: The major products include benzylic halides.
類似化合物との比較
Benzylamine: Shares structural similarities and is used in similar chemical reactions.
Methyl crotonate: Used as a reactant in the synthesis of Benzyl 3-aminobutanoate hydrochloride.
Methyl methacrylate: Another reactant used in the synthesis process.
Uniqueness: Benzyl 3-aminobutanoate hydrochloride is unique due to its specific reactivity and the efficiency of its synthesis under microwave irradiation. This makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
benzyl 3-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHYYGPFHLTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-31-5 |
Source


|
| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)


amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)

